molecular formula C9H14O3 B13621131 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13621131
M. Wt: 170.21 g/mol
InChI Key: RUCAMNXIIGBUEC-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid is a chemical reagent of interest in medicinal chemistry and organic synthesis. Compounds featuring a cyclopropane carboxylic acid moiety are valuable building blocks in pharmaceutical research . The tetrahydrofuran (THF) ring is a significant structural motif found in various bioactive molecules and approved drugs, often influencing a compound's physicochemical properties and biological activity . Specifically, the integration of a tetrahydrofuran moiety into molecular architectures is a common strategy in the design of modulators for targets like sodium channels, which are relevant for conditions such as neuropathic pain . Similarly, cyclopropane carboxylic acid derivatives have been explored for their potential as inhibitors of enzymes like LIM domain kinases (LIMKs), which play roles in diseases including cancer and neurological disorders . This combination of structural features makes 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid a versatile intermediate for researchers developing novel therapeutic candidates. For Research Use Only. Not for use in humans.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)9(2-3-9)5-7-1-4-12-6-7/h7H,1-6H2,(H,10,11)

InChI Key

RUCAMNXIIGBUEC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Considerations

The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid involves constructing the cyclopropane ring and introducing the tetrahydrofuran-3-ylmethyl substituent alongside the carboxylic acid group. The presence of a strained cyclopropane ring necessitates careful control of reaction conditions to avoid ring-opening side reactions. The tetrahydrofuran moiety introduces additional complexity due to its ether functionality and ring oxygen.

Detailed Preparation Methodology

Literature-Based Protocol Outline

Although direct, detailed protocols specific to 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid are limited, the following approach is extrapolated from related cyclopropane carboxylic acid syntheses and tetrahydrofuran chemistry:

Step Reagents & Conditions Description Outcome
1 Synthesis of tetrahydrofuran-3-ylmethyl halide (e.g., bromide) Conversion of tetrahydrofuran-3-ylmethanol to halide via PBr3 or similar reagent Activated alkylating agent
2 Alkylation of cyclopropane-1-carboxylic acid ester with tetrahydrofuran-3-ylmethyl halide Base such as sodium hydride or potassium carbonate in polar aprotic solvent (DMF, DMSO) Formation of protected 1-((tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid ester
3 Hydrolysis of ester to free acid Acidic or basic hydrolysis (e.g., aqueous NaOH followed by acidification) Target carboxylic acid compound

Example Reaction Conditions

  • Alkylation: The reaction mixture containing cyclopropane-1-carboxylic acid methyl ester and tetrahydrofuran-3-ylmethyl bromide is stirred in dry dimethylformamide at 50–80 °C with potassium carbonate as a base for 12–24 hours.
  • Hydrolysis: The ester intermediate is refluxed in aqueous sodium hydroxide solution for 6–12 hours, followed by acidification with hydrochloric acid to precipitate the free acid.
  • Purification: The product is extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Alkylation of cyclopropane ester with tetrahydrofuran-3-ylmethyl halide followed by hydrolysis Cyclopropane-1-carboxylic acid methyl ester, tetrahydrofuran-3-ylmethyl bromide, K2CO3, DMF, NaOH 50–80 °C, 12–24 h alkylation; reflux hydrolysis Straightforward, moderate to high yields, scalable Requires preparation of halide, sensitive to moisture
Cyclopropanation of tetrahydrofuran-3-ylmethyl alkene Tetrahydrofuran-3-ylmethyl alkene, Simmons–Smith reagent Low temperature, inert atmosphere Direct ring formation Reagents expensive, less documented

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the tetrahydrofuran ring.

    Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran ring but different functional groups.

Uniqueness: 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and tetrahydrofuran ring, providing distinct chemical and physical properties that can be leveraged in various applications.

Q & A

Q. How can conflicting data on the compound’s pH-dependent solubility be systematically addressed?

  • Methodological Answer : Perform pH-solubility profiling (1–14) using shake-flask methods. Compare results with COSMO-RS simulations . If discrepancies persist, analyze counterion effects (e.g., hydrochloride salts in ) or polymorphic forms via PXRD .

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